
2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant structural component in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenyl-1H-indole-3-thiol with 2-bromoethylacetamide under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors and enzymes, modulating their activity . For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can be compared with other indole derivatives such as:
1-methyl-2-phenyl-1H-indole: This compound also features an indole moiety but lacks the thioethylacetamide group, resulting in different biological activities.
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: This derivative has a pyrazole ring instead of the thioethyl group, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-22(17-18-9-3-1-4-10-18)25-15-16-28-24-20-13-7-8-14-21(20)26-23(24)19-11-5-2-6-12-19/h1-14,26H,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBPBANKQYIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide](/img/structure/B2735651.png)
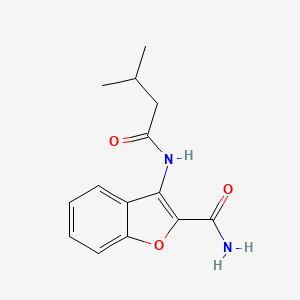
![1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2735653.png)


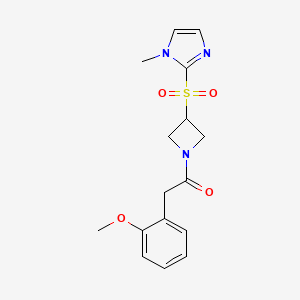
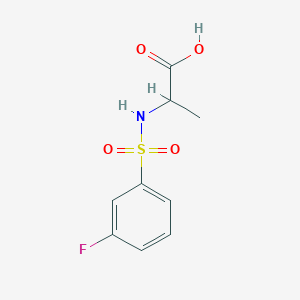
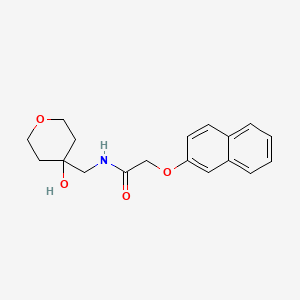
![1-[4-(but-3-yn-1-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B2735661.png)
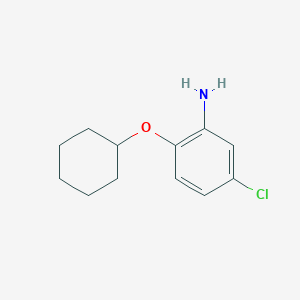
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2735665.png)
![1-[3-(2-Fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2735666.png)
![N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2735669.png)
![1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2735670.png)
